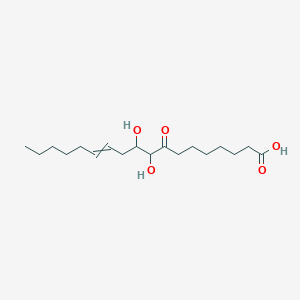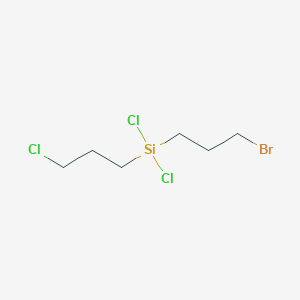![molecular formula C10H16NO3P B14265084 {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid CAS No. 135473-67-5](/img/structure/B14265084.png)
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is a chemical compound that belongs to the class of phosphonic acids It features an amino group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a phosphonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can be achieved through several synthetic routes. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a phosphite. The reaction typically requires the presence of a Lewis acid catalyst such as indium(III) chloride, tin(IV) chloride, or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids.
科学的研究の応用
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of bone diseases.
作用機序
The mechanism of action of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phosphonic acid moiety can chelate metal ions, affecting enzyme activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
Phosphonic acid: A simpler structure with similar chemical properties.
Aminomethylphosphonic acid: Contains an amino group attached to a phosphonic acid moiety.
Alendronate: A bisphosphonate used in the treatment of bone diseases.
Uniqueness
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
135473-67-5 |
|---|---|
分子式 |
C10H16NO3P |
分子量 |
229.21 g/mol |
IUPAC名 |
[amino-(4-propan-2-ylphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-7(2)8-3-5-9(6-4-8)10(11)15(12,13)14/h3-7,10H,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
MONJTETYIZGXRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(N)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

